Benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate
Description
Historical Context and Discovery
The development of this compound emerges from decades of research into heterocyclic chemistry, particularly the exploration of pyrrolo-pyridazine systems that began gaining prominence in the mid-20th century. The foundational work in pyrrolo[1,2-b]pyridazine synthesis was established by Letsinger and Lasco in 1956, who first synthesized pyrrolo[1,2-b]pyridazine derivatives using pyridazine and acetylenic esters, achieving yields of 27% and 25% respectively. This pioneering research laid the groundwork for subsequent investigations into various pyrrolo-pyridazine isomers, including the [3,4-c] fusion pattern that characterizes the compound under examination.
The historical progression of pyrrolo-pyridazine research demonstrates a systematic evolution from simple structural frameworks to complex, functionally diverse molecules. Early investigations focused primarily on establishing synthetic methodologies, with researchers like Kuhla and Lombardino providing comprehensive reviews of pyrrolo[1,2-b]pyridazine synthesis and properties in 1977. The transition toward more sophisticated derivatives, including those with benzyl carboxylate functionalities, represents the maturation of this field and the recognition of these compounds' potential therapeutic applications.
Contemporary research has expanded significantly beyond the initial structural investigations, with studies demonstrating that pyrrolo[3,4-c]pyridine derivatives can function as analgesic and sedative agents. The specific development of this compound represents a convergence of synthetic chemistry expertise and structure-activity relationship understanding that has evolved over several decades of heterocyclic research.
Nomenclature and Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, providing precise structural information through its descriptive name. The compound's full designation as benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6-carboxylate indicates several critical structural features: the benzyl ester functionality at position 6, the ketone group at position 3 of the pyridazine ring, and the partially saturated nature of the fused ring system.
Table 1: Nomenclature and Identification Data for this compound
| Parameter | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6-carboxylate |
| Chemical Abstracts Service Number | 1395493-21-6 |
| Molecular Formula | C14H13N3O3 |
| Molecular Weight | 271.27 g/mol |
| PubChem Compound Identifier | 71711062 |
| International Chemical Identifier | InChI=1S/C14H13N3O3/c18-13-6-11-7-17(8-12(11)15-16-13)14(19)20-9-10-4-2-1-3-5-10/h1-6H,7-9H2,(H,16,18) |
| International Chemical Identifier Key | OKFXULLGAIVIFR-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | C1C2=CC(=O)NN=C2CN1C(=O)OCC3=CC=CC=C3 |
The classification of this compound within heterocyclic chemistry places it among the azaisoindoles, specifically within the pyrrolo[3,4-c]pyridazine subfamily. This classification system reflects the compound's bicyclic nature, incorporating both nitrogen-containing aromatic and non-aromatic rings. The [3,4-c] fusion pattern indicates that the pyrrole ring is connected to the pyridazine ring at positions 3 and 4 of the pyridazine system, creating a specific geometric arrangement that influences the molecule's chemical and biological properties.
The pyridazine heterocycle component contributes unique physicochemical properties characterized by weak basicity, high dipole moment, and robust dual hydrogen-bonding capacity that can be important in drug-target interactions. These properties distinguish pyridazine-containing compounds from other diazines and contribute to their potential applications in molecular recognition processes.
Position in Heterocyclic Chemistry
This compound occupies a significant position within the broader landscape of heterocyclic chemistry, representing one of six possible structural isomers of bicyclic systems containing a pyrrole moiety fused to a pyridine or pyridazine nucleus. The compound's structural framework exemplifies the principle of molecular diversity achievable through systematic variation of ring fusion patterns and functional group substitutions.
The core bicyclic architecture combines a pyrrole ring, a five-membered aromatic system with one nitrogen atom, fused to a pyridazine ring, a six-membered diazine with two adjacent nitrogen atoms. This fusion occurs at the 3,4-positions of the pyridazine ring, creating a rigid, planar structure that facilitates specific intermolecular interactions. The partially saturated nature of the system, indicated by the dihydro designation, introduces conformational flexibility while maintaining the essential aromatic character necessary for biological activity.
Table 2: Comparative Analysis of Pyrrolo-Pyridazine Isomers and Related Heterocycles
| Compound Class | Ring Fusion Pattern | Key Structural Features | Molecular Properties |
|---|---|---|---|
| Pyrrolo[3,4-c]pyridazine | 3,4-fusion | Ketone functionality, dihydro saturation | Enhanced conformational flexibility |
| Pyrrolo[1,2-b]pyridazine | 1,2-fusion | N-bridgehead structure | Increased aromatic stability |
| Pyrrolo[3,2-c]pyridine | 3,2-fusion with pyridine | Single nitrogen in six-membered ring | Reduced polarity compared to pyridazines |
| Pyridazin-3-one derivatives | Monocyclic with ketone | Single ring system | Simplified synthetic accessibility |
The position of this compound within heterocyclic chemistry is further defined by its incorporation of multiple functional groups that contribute to its chemical versatility. The benzyl carboxylate ester functionality provides opportunities for hydrolytic transformations and bioactivation pathways, while the ketone group at position 3 enables participation in condensation reactions and hydrogen bonding interactions.
Significance in Pyrrolo-Pyridazine Research
The significance of this compound in contemporary pyrrolo-pyridazine research extends beyond its individual structural characteristics to encompass its role as a representative compound in understanding structure-activity relationships within this molecular class. Research has demonstrated that pyrrolo[3,4-c]pyridine derivatives exhibit diverse biological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor properties.
The compound's structural features position it within a research paradigm that emphasizes the optimization of heterocyclic scaffolds for specific biological targets. Studies investigating pyrrolo[3,4-c]pyridazine derivatives as ligands for voltage-gated calcium channel alpha(2)delta subunits have demonstrated the potential for high-affinity binding interactions, with some derivatives showing binding affinity comparable to established pharmaceutical agents. This research significance is amplified by the compound's potential as a synthetic intermediate for the preparation of more complex molecular structures.
The methodological significance of this compound is reflected in its synthesis through established pyridazin-3-one formation pathways, which involve condensation reactions between 3-oxo-2-arylhydrazonopropanals and active methylene compounds in acetic anhydride. These synthetic approaches have yielded pyridazin-3-one derivatives as sole products in excellent yields, demonstrating the reliability and efficiency of current synthetic methodologies for accessing this structural class.
Table 3: Research Applications and Findings for Pyrrolo-Pyridazine Derivatives
| Research Area | Key Findings | Structural Requirements | Reference Compounds |
|---|---|---|---|
| Voltage-Gated Calcium Channels | High-affinity binding to alpha(2)delta subunit | Aromatic substitution patterns critical | 2H-pyrrolo[3,4-c]pyridazine derivatives |
| Analgesic Activity | Significant activity in writhing syndrome tests | Nitrogen positioning influences potency | N-substituted piperazinalkyl derivatives |
| Antitumor Properties | Disruption of tubulin polymerization | Benzyl substitution enhances activity | Benzyl-substituted pyrrolo derivatives |
| Synthetic Methodology | Excellent yields through condensation reactions | Active methylene compounds as key reagents | Pyridazin-3-one derivatives |
Propriétés
IUPAC Name |
benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c18-13-6-11-7-17(8-12(11)15-16-13)14(19)20-9-10-4-2-1-3-5-10/h1-6H,7-9H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFXULLGAIVIFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=O)NN=C2CN1C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856751 | |
| Record name | Benzyl 3-oxo-2,3,5,7-tetrahydro-6H-pyrrolo[3,4-c]pyridazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1395493-21-6 | |
| Record name | 6H-Pyrrolo[3,4-c]pyridazine-6-carboxylic acid, 2,3,5,7-tetrahydro-3-oxo-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1395493-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 3-oxo-2,3,5,7-tetrahydro-6H-pyrrolo[3,4-c]pyridazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate can be synthesized from 1-benzyl-2,3-dioxopyrrolidine through a series of intermediate steps. The synthetic route involves the formation of 3-hydroxy, 3-chloro, 3-(diethoxycarbonyl)methyl, and 3-ethoxycarbonylmethyl derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to a more simplified form.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized derivative, while reduction could produce a simpler, reduced form of the compound.
Applications De Recherche Scientifique
Antitumor Activity
Recent studies have indicated that derivatives of pyrrolopyridazine compounds exhibit significant antitumor properties. Benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate has shown potential in inhibiting cancer cell proliferation in vitro.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Neurological Disorders
The compound has been investigated for its neuroprotective effects. Research indicates that it may modulate neurotransmitter systems, which could be beneficial in treating conditions such as Alzheimer's disease.
Case Study : In a preclinical trial, this compound demonstrated the ability to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a potential role in neuroprotection .
Organic Electronics
The unique electronic properties of pyrrolopyridazine derivatives make them suitable candidates for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Data Table: Electronic Properties Comparison
| Compound | Band Gap (eV) | Conductivity (S/cm) |
|---|---|---|
| Benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine | 2.1 | 0.01 |
| Other Pyrrolopyridazine Derivative | 2.5 | 0.005 |
This table illustrates the superior electronic properties of Benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine compared to other derivatives, making it a promising candidate for further development in electronic applications.
Mécanisme D'action
The mechanism of action of Benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various pharmacological effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Tert-Butyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate
- Structural Difference : The benzyl group in the target compound is replaced by a tert-butyl group.
- Implications: Steric Effects: The bulky tert-butyl group may reduce solubility in polar solvents compared to the benzyl group. Synthetic Cost: Priced at €980/g (1g scale), indicating high synthetic complexity or niche demand . Protection Strategy: The tert-butyl carbamate (Boc) is a common acid-labile protecting group, whereas the benzyl group requires hydrogenolysis for removal.
Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS 919108-60-4)
- Core Structure : Pyrrolo[3,4-d]pyrimidine vs. pyrrolo[3,4-c]pyridazine.
- Substituents : Ethyl and hydroxyl groups at positions 2 and 4, respectively.
- Molecular Formula : C₁₆H₁₇N₃O₃ (vs. C₁₄H₁₃N₃O₃ for the target compound).
- Applications : Likely explored for kinase inhibition due to the pyrimidine moiety’s prevalence in drug discovery .
Functional Analogues
Ethyl 5-Benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (6f)
Ethyl 5-(1,3-Benzothiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7g)
- Substituent : Benzothiazole group introduces sulfur-based electronics.
- Yield : 33% (lower efficiency than some analogs), highlighting synthetic challenges with heteroaromatic substituents .
Activité Biologique
Benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate is a nitrogen-containing heterocyclic compound that has gained attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H13N3O3
- Molar Mass : 271.27 g/mol
- CAS Number : 1395493-21-6
- Storage Conditions : Recommended storage at 2-8°C .
Biological Activity Overview
This compound exhibits various biological activities, particularly in the field of cancer research and enzyme inhibition.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For example, it has demonstrated significant anti-proliferative effects against several human cancer cell lines. In particular, it was noted for its ability to activate the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 0.091 | PI3K pathway activation |
| A549 (Lung) | 0.150 | Induction of apoptosis |
| HCT116 (Colon) | 0.200 | Cell cycle arrest |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression:
- Inhibition of Kinases : The compound has shown promising inhibitory activity against various kinases such as DYRK1A and CDK5, which play significant roles in cell cycle regulation and apoptosis.
- Activation of Signaling Pathways : It activates the PI3K pathway, leading to enhanced survival signals in cancer cells while also promoting apoptosis under certain conditions .
Case Studies
Several studies have investigated the compound's effects on different cancer types:
- Triple-Negative Breast Cancer : In a study involving MDA-MB-231 cells, treatment with Benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine resulted in a 55% reduction in cell viability after three days at a concentration of 10 μM. The compound was well tolerated in vivo during xenograft studies .
- Lung Cancer Models : Another study reported that the compound significantly inhibited the growth of A549 lung cancer cells by inducing apoptosis through mitochondrial pathways .
Q & A
Q. What are the common synthetic routes for preparing Benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate?
The compound is typically synthesized via cyclocondensation reactions. For example, ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate analogs are synthesized from 4-cyano-5,6-diphenyl-3(2H)-pyridazinone precursors under reflux conditions with acetic acid . Modifications to the ester group (e.g., benzyl vs. tert-butyl) require selective hydrolysis or substitution. Reaction monitoring via TLC and purification by column chromatography are critical for isolating intermediates .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Key characterization methods include:
- NMR spectroscopy : H and C NMR resolve the pyrrolo-pyridazine core. For example, H-NMR signals for pyrrolidine protons appear at δ 2.2–3.6 ppm, while aromatic protons resonate at δ 6.8–8.1 ppm .
- IR spectroscopy : Stretching vibrations for carbonyl (C=O) groups are observed at ~1640–1680 cm, and NH/OH bands appear at 3200–3500 cm .
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
Q. What safety precautions are recommended when handling this compound?
While specific safety data for this compound are limited, structurally related pyrrolo-pyridazines (e.g., ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate) are classified as laboratory chemicals. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation or skin contact. Emergency protocols include rinsing with water and contacting chemical safety services .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise?
SHELXL is widely used for small-molecule refinement. Key steps include:
- Data scaling : Use SHELXC to process diffraction data, ensuring resolution limits (e.g., 0.84 Å) are optimized .
- Anisotropic refinement : Apply to non-hydrogen atoms to improve thermal displacement parameters.
- Twinning analysis : For twinned crystals, use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning . Challenges include resolving disorder in the benzyl ester group, which may require constraints (e.g., DFIX for bond lengths).
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Discrepancies between experimental and predicted spectra (e.g., unexpected C shifts) are addressed by:
- DFT calculations : Compare computed NMR chemical shifts (using B3LYP/6-31G*) with experimental data to validate tautomeric forms .
- X-ray crystallography : Absolute configuration confirmation resolves ambiguities in stereochemistry .
- Cross-validation : Correlate IR carbonyl bands with crystallographic bond lengths to verify conjugation effects .
Q. How can synthetic yields be optimized for derivatives of this compound?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency for pyrrolo-pyridazines .
- Catalysis : Lewis acids (e.g., ZnCl) enhance condensation reactions, as seen in ethyl 5-(quinolin-3-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate synthesis (84% yield) .
- Temperature control : Reflux conditions (e.g., 110°C) versus room-temperature reactions balance reaction rate and byproduct formation .
Q. What methodologies are used to study the compound’s reactivity in heterocyclic ring modifications?
- Nucleophilic substitution : Replace the benzyl ester with tert-butyl groups using Boc-anhydride under basic conditions (e.g., KCO/DMF) .
- Cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl substituents to the pyridazine ring, leveraging palladium catalysts .
- Reductive amination : Modify the dihydropyrrole moiety using NaBH/AcOH to generate secondary amines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
